molecular formula C7H5F2NO B1297545 2,5-Difluorobenzamide CAS No. 85118-03-2

2,5-Difluorobenzamide

Cat. No. B1297545
Key on ui cas rn: 85118-03-2
M. Wt: 157.12 g/mol
InChI Key: BJKWHAILFUUIRT-UHFFFAOYSA-N
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Patent
US07947714B2

Procedure details

4-Aminomethyl-4-(cyclopropylmethyl)-N-ethylpiperidine-1-sulfonamide (I-10) was treated with 2-chloro-3,6-difluorobenzoyl chloride according to the procedure outlined above to afford 2-chloro-N-{[4-cyclopropylmethyl)-1-[(ethylaminosulfonyl)]-piperidin-4-yl]methyl}-3,6-difluorobenzamide (I-12). 1H NMR (500 MHz, CD3OD): δ 7.37-7.31 (m, 1 H), 7.24-7.18 (m, 1 H), 3.53 (s, 2 H), 3.26-3.18 (m, 4 H), 3.04 (q, J=7.2 Hz, 2 H), 1.69 (t, J=5.7 Hz, 4 H), 1.37 (d, J=6.7 Hz, 2H), 1.16 (t, J=7.2 Hz, 3 H), 0.81-0.73 (m, 1 H), 0.50 (q, J=5.9 Hz, 2 H), 0.08 (q, J=4.8 Hz, 2 H); MS 450 (M+H).
Name
4-Aminomethyl-4-(cyclopropylmethyl)-N-ethylpiperidine-1-sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1]CC1(CC2CC2)CCN(S(NCC)(=O)=O)CC1.Cl[C:20]1[C:28]([F:29])=[CH:27][CH:26]=[C:25]([F:30])[C:21]=1[C:22](Cl)=[O:23]>>[F:29][C:28]1[CH:20]=[C:21]([C:25]([F:30])=[CH:26][CH:27]=1)[C:22]([NH2:1])=[O:23]

Inputs

Step One
Name
4-Aminomethyl-4-(cyclopropylmethyl)-N-ethylpiperidine-1-sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1(CCN(CC1)S(=O)(=O)NCC)CC1CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C(=CC=C1F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C(=O)N)C(=CC1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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